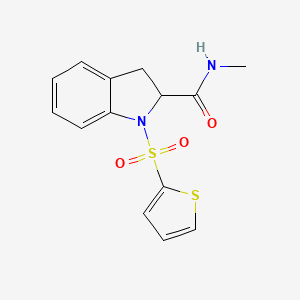

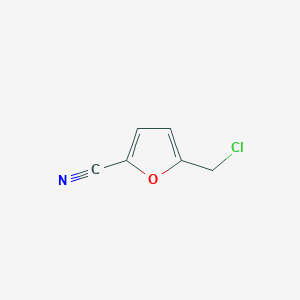

![molecular formula C21H22N4 B2700271 1-环己基-4-甲基-2,3-二氢-1H-吡咯[3',2':5,6]吡啶并[1,2-a]苯并咪唑-5-碳腈 CAS No. 868153-03-1](/img/structure/B2700271.png)

1-环己基-4-甲基-2,3-二氢-1H-吡咯[3',2':5,6]吡啶并[1,2-a]苯并咪唑-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with structures similar to the one you mentioned, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been synthesized and evaluated for their antileishmanial efficacy . These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Synthesis Analysis

The synthesis of similar compounds, like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, involves a post-Ugi modification strategy . This strategy is commonly used in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectrum and NMR spectrum .科学研究应用

Ligand for Hydroformylation Catalysis

The compound can serve as a ligand in transition metal complexes for hydroformylation reactions. Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. By coordinating with transition metals, this compound can enhance the efficiency and selectivity of hydroformylation reactions .

Intramolecular Cyclocarbonylation

Intramolecular cyclocarbonylation reactions are valuable for constructing complex cyclic structures. This compound can catalyze the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins through intramolecular cyclocarbonylation. These reactions enable the formation of diverse heterocyclic compounds with potential biological activities .

Antimalarial Activity

Triazatetracyclic compounds have been explored for their antimalarial properties. While specific studies on this compound are scarce, its structural features suggest potential antiparasitic activity. Further investigations could reveal its effectiveness against malaria parasites .

HIV-1 Protease Inhibition

The compound’s structure may allow it to interact with the active site of HIV-1 protease enzymes. Inhibiting HIV-1 protease is crucial for antiretroviral therapy. Although more research is needed, this compound could be a starting point for designing novel protease inhibitors .

Synthesis of Fused Benzimidazole Derivatives

Efficient synthetic routes have been developed for fused benzimidazole derivatives. This compound could participate in tandem reactions leading to iodoisoquinoline-fused benzimidazoles. These derivatives may have applications in medicinal chemistry and drug discovery .

Tartrate Salt Formation

The tartrate salts of this compound have been investigated. While the exact applications are not specified, pharmaceutical compositions containing these salts could be relevant for drug formulation and delivery .

安全和危害

属性

IUPAC Name |

3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h5-6,9-10,15H,2-4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGTXJREFUZFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5CCCCC5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2700188.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)

![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)